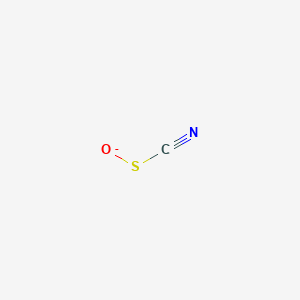
4-シアノ-4'-ペンチルビフェニル
概要
説明
4-Cyano-4’-pentylbiphenyl, also known as 4’-pentyl-4-biphenylcarbonitrile, is an organic compound with the chemical formula C18H19N. It is a commonly used nematic liquid crystal, which means it has properties between those of conventional liquids and solid crystals. This compound was first synthesized by George William Gray, Ken Harrison, and J.A. Nash at the University of Hull in 1972 . It is widely used in liquid crystal displays due to its stable liquid crystal phases near room temperature .
科学的研究の応用
4-Cyano-4’-pentylbiphenyl has a wide range of scientific research applications:
作用機序
Target of Action
4-Cyano-4’-pentylbiphenyl, also known as 5CB , is a commonly used nematic liquid crystal . The primary target of 5CB is the liquid crystal displays . It was synthesized with the specific intention of using them in liquid crystal displays .
Mode of Action
The mode of action of 5CB involves its interaction with the liquid crystal display. The molecule is about 20 Å long . It undergoes a phase transition from a crystalline state to a nematic state at 22.5 °C and it goes from a nematic to an isotropic state at 35.0 °C . This phase transition is crucial for its function in liquid crystal displays .
Biochemical Pathways
It’s worth noting that the production of 5cb involves modifying biphenyl in a linear manner .
Pharmacokinetics
Its physical properties such as density (1022 g/cm^3), melting point (225 °C), and viscosity (28 mPa·s) play a crucial role in its bioavailability in its primary application in liquid crystal displays .
Result of Action
The result of 5CB’s action is the ability to create liquid crystal displays that function near room temperature . The phase transitions that 5CB undergoes allow for the manipulation of light, which is the fundamental principle behind liquid crystal displays .
Action Environment
The action of 5CB is influenced by environmental factors such as temperature. The phase transitions occur at specific temperatures, with the transition from a crystalline state to a nematic state occurring at 22.5 °C, and the transition from a nematic to an isotropic state occurring at 35.0 °C . Therefore, the efficacy and stability of 5CB in its applications are highly dependent on the control of environmental temperature .
生化学分析
Biochemical Properties
4-Cyano-4’-pentylbiphenyl plays a significant role in biochemical reactions, particularly in the context of liquid crystal technology. It interacts with various enzymes, proteins, and other biomolecules. The interactions are primarily non-covalent, involving van der Waals forces and π-π interactions due to its aromatic structure. These interactions can influence the alignment and orientation of the liquid crystal molecules, which is crucial for their function in displays .
Cellular Effects
The effects of 4-Cyano-4’-pentylbiphenyl on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cell membrane components can alter membrane fluidity and permeability, impacting signal transduction and metabolic processes .
Molecular Mechanism
At the molecular level, 4-Cyano-4’-pentylbiphenyl exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for its function in liquid crystal displays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyano-4’-pentylbiphenyl change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme temperatures or in the presence of strong oxidizing agents. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where it can alter cell morphology and viability .
Dosage Effects in Animal Models
The effects of 4-Cyano-4’-pentylbiphenyl vary with different dosages in animal models. At low doses, it can enhance cellular function and promote cell survival. At high doses, it can be toxic, causing cell death and tissue damage. These threshold effects are crucial for determining safe and effective dosages for its use in various applications .
Metabolic Pathways
4-Cyano-4’-pentylbiphenyl is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is critical for optimizing its use in biochemical applications .
Transport and Distribution
Within cells and tissues, 4-Cyano-4’-pentylbiphenyl is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its function and effectiveness in various applications .
Subcellular Localization
The subcellular localization of 4-Cyano-4’-pentylbiphenyl is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its localization is essential for elucidating its function and optimizing its use in biochemical applications .
準備方法
4-Cyano-4’-pentylbiphenyl is synthesized through a series of chemical reactions starting from biphenyl. The synthetic route involves the following steps :
Bromination: Biphenyl is treated with bromine to introduce a bromine atom at the end of the biphenyl moiety.
Friedel-Crafts Acylation: The brominated biphenyl undergoes acylation with aluminum chloride and butyryl chloride to introduce a pentyl group.
Reduction: The acylated product is reduced using potassium hydroxide and hydrazine to form the corresponding alkylated biphenyl.
Nitrile Formation: Finally, the bromine atom is replaced with a cyano group using copper(I) cyanide in dimethylformamide (DMF), yielding 4-Cyano-4’-pentylbiphenyl.
Industrial production methods follow similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
4-Cyano-4’-pentylbiphenyl undergoes various chemical reactions, including:
Substitution: The cyano group can be hydrolyzed to form 4’-pentylbiphenyl-4-carboxylic acid using acidic hydrolysis with sulfuric acid.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and sulfuric acid. The major products formed from these reactions are 4’-pentylbiphenyl-4-carboxylic acid and 4’-pentylbiphenyl-4-amine .
類似化合物との比較
4-Cyano-4’-pentylbiphenyl is part of a family of cyanobiphenyl compounds, which include:
4-Cyano-4’-butylbiphenyl: Similar structure but with a butyl group instead of a pentyl group.
4-Cyano-4’-hexylbiphenyl: Similar structure but with a hexyl group instead of a pentyl group.
4-Cyano-4’-octylbiphenyl: Similar structure but with an octyl group instead of a pentyl group.
The uniqueness of 4-Cyano-4’-pentylbiphenyl lies in its optimal phase transition temperatures, making it particularly suitable for use in liquid crystal displays .
特性
IUPAC Name |
4-(4-pentylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPCNRKYVYWYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068255 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40817-08-1 | |
| Record name | 4-Cyano-4′-pentylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40817-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-4'-pentylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040817081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-pentyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Cyano-4'-pentylbiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RYG3ZGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)





